molecular formula C27H26N4O6 B2976990 N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 899914-74-0

N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No. B2976990
CAS RN: 899914-74-0
M. Wt: 502.527
InChI Key: JEWVIJVHNSHJPO-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C27H26N4O6 and its molecular weight is 502.527. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinazoline Derivatives in Pharmacology

Quinazoline derivatives have been synthesized and evaluated for their pharmacological properties, including diuretic, antihypertensive, and anti-diabetic potential. For instance, a study by Rahman et al. (2014) explored the structure-activity relationships of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives, revealing significant pharmacological activities among some compounds. This suggests that compounds similar to "N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide" might have potential applications in treating various conditions due to their structural characteristics (Rahman et al., 2014).

Organic Synthesis and Catalysis

Research by Beak and Selling (1989) on the displacement reactions involving lithioalkoxylamides highlights the utility of such reactions in forming nitrogen-containing rings. This work underlines the significance of structural modifications and their impact on synthesis efficiency, potentially applicable to the synthesis of complex molecules like the one (Beak & Selling, 1989).

Anticancer Research

Compounds containing quinazoline structures have been investigated for their potential as anticancer agents. For example, novel selective histone deacetylase 6 (HDAC6) inhibitors using quinazoline as the cap were designed and evaluated for their anticancer activity. A study by Yang et al. (2016) identified a potent selective inhibitor for HDAC6, indicating that related compounds could serve as valuable tools in cancer research (Yang et al., 2016).

Corrosion Inhibition

Quinazoline derivatives have also been explored for their role in corrosion inhibition. Khan et al. (2017) studied the effect of Schiff bases derived from quinazoline on the corrosion of mild steel in hydrochloric acid, revealing that such compounds can serve as effective corrosion inhibitors. This suggests potential industrial applications for quinazoline derivatives in protecting metals from corrosion (Khan et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 2-methoxybenzaldehyde with 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid, followed by reduction of the resulting Schiff base to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid", "Sodium borohydride", "Methanol", "Acetic acid", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid in methanol and acetic acid using sodium hydroxide as a catalyst to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in methanol to form the intermediate.", "Step 3: Acidification of the intermediate with hydrochloric acid to form the final product, N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide.", "Step 4: Purification of the final product using diethyl ether." ] }

CAS RN

899914-74-0

Product Name

N-(2-methoxybenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Molecular Formula

C27H26N4O6

Molecular Weight

502.527

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C27H26N4O6/c1-37-24-13-5-2-9-20(24)17-28-25(32)14-7-15-29-26(33)22-11-3-4-12-23(22)30(27(29)34)18-19-8-6-10-21(16-19)31(35)36/h2-6,8-13,16H,7,14-15,17-18H2,1H3,(H,28,32)

InChI Key

JEWVIJVHNSHJPO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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